molecular formula C23H29N5O3 B11601613 N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11601613
M. Wt: 423.5 g/mol
InChI Key: KBQVYLXDPVJFNM-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a cyclohexyl group at the N-position, a 3-methoxypropyl chain at position 7, and a methyl group at position 13.

Crystallographic tools like SHELXL and ORTEP-3 are essential for resolving its 3D conformation, enabling precise analysis of bond angles, torsional strain, and intermolecular interactions .

Properties

Molecular Formula

C23H29N5O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H29N5O3/c1-15-9-10-19-26-21-18(23(30)28(19)14-15)13-17(20(24)27(21)11-6-12-31-2)22(29)25-16-7-4-3-5-8-16/h9-10,13-14,16,24H,3-8,11-12H2,1-2H3,(H,25,29)

InChI Key

KBQVYLXDPVJFNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NC4CCCCC4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the cyclohexyl group, imino functionality, and methoxypropyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert imino groups to amines or other functionalities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Tricyclic Carboxamides

Compound Name Core Structure Substituents Key Electronic Features
Target Compound 1,7,9-Triazatricyclo[8.4.0.0³,⁸] N-Cyclohexyl, 3-methoxypropyl High electron density at imino group; carboxamide H-bond donor/acceptor
5-Azafenestrane derivatives Fenestrane-based tetracyclic Varied alkyl/aryl groups Planar π-system enhances aromaticity; substituents modulate solubility
7-Methoxy-1,3,5-triazatricyclo[6.4.0.0²,⁷] Smaller tricyclic core Methoxy, methyl Reduced steric hindrance; higher reactivity at imino sites

The target compound’s tricyclic framework distinguishes it from simpler bicyclic or tetracyclic analogs. Its imino group (position 6) and carboxamide (position 5) create localized electron-rich regions, influencing redox behavior and intermolecular interactions. In contrast, fenestrane derivatives prioritize rigid tetracyclic cores for stability, while smaller triazatricyclic systems favor kinetic reactivity .

Functional Group Analysis and Substituent Effects

Table 2: Substituent Impact on Physicochemical Properties

Substituent Role in Target Compound Comparison to Analogous Groups
3-Methoxypropyl Enhances lipophilicity More flexible than phenyl or short-chain alkoxy groups, improving membrane permeability vs. 2-methoxyethyl
N-Cyclohexyl Steric bulk modulates binding Less polar than N-aryl analogs, reducing π-π stacking but improving metabolic stability
13-Methyl Minimal steric impact Similar to ethyl in analogs; negligible electronic contribution

The 3-methoxypropyl chain balances lipophilicity and flexibility, contrasting with rigid aryl groups in isoelectronic compounds .

Biological Activity

N-cyclohexyl-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclic structure and various functional groups. This article delves into its biological activity, synthesizing available research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₃N₅O₃ with a molecular weight of approximately 345.40 g/mol . Its structure incorporates:

  • Cyclohexyl group
  • Imino group
  • Carboxamide functionality

These features contribute to its chemical reactivity and potential biological activities.

Antitumor Activity

Research indicates that compounds structurally similar to N-cyclohexyl-6-imino derivatives exhibit promising antitumor properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma) with IC₅₀ values ranging from 6.92 to 8.99 μM . This suggests that the compound may also possess similar antitumor activity.

Preliminary studies suggest that the mechanisms underlying the biological activity of this compound could include:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases (e.g., S-phase), which is critical for inhibiting tumor growth.
  • Apoptosis Induction : It may trigger apoptosis through mitochondrial pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Interaction Studies

Interaction studies involving the compound are essential for understanding its biological mechanisms. Such studies could focus on:

  • Binding affinity to specific cellular targets
  • Impact on signaling pathways related to cell proliferation and survival
  • Potential synergistic effects with other therapeutic agents

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, it was found that derivatives with triazatricyclic structures exhibited enhanced cytotoxicity compared to simpler analogs. For example, a derivative showed an inhibition rate of over 99% against HepG2 cells and demonstrated the ability to induce apoptosis through caspase activation .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications in the functional groups significantly influenced the biological activity of N-cyclohexyl derivatives. For instance:

Compound NameStructural FeaturesBiological Activity
N-cyclohexyl-N'-methylureaUrea functional groupLower reactivity
N-cyclohexyl-N'-phenylureaPhenyl substitutionEnhanced hydrophobic interactions
N-cyclohexyl-N'-benzoylureaBenzoyl moietyVaried biological activities

This table illustrates how structural variations can lead to different biological outcomes .

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